Cas no 99112-94-4 ((2S)-2-benzylpiperidine)

(2S)-2-Benzylpiperidine is a chiral piperidine derivative characterized by a benzyl substituent at the 2-position of the piperidine ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for the development of bioactive compounds. The compound's rigid piperidine scaffold and aromatic benzyl group contribute to its utility in modulating receptor binding affinity and selectivity. It is commonly employed in the synthesis of alkaloids, catalysts, and ligands for enantioselective transformations. High purity grades are available to ensure reproducibility in research applications. Handling should adhere to standard safety protocols for amine-containing compounds.
(2S)-2-benzylpiperidine structure
(2S)-2-benzylpiperidine structure
Product Name:(2S)-2-benzylpiperidine
CAS No:99112-94-4
MF:C12H17N
MW:175.270083189011
CID:1991661
PubChem ID:1201373
Update Time:2025-05-21

(2S)-2-benzylpiperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 2-(phenylmethyl)-, (2S)-
    • (S)-2-Benzylpiperidine
    • (2S)-2-benzylpiperidine
    • TQR1109
    • SCHEMBL8872248
    • AKOS025141982
    • (2S)-2-(phenylmethyl)piperidine
    • 99112-94-4
    • (S)-2-Benzylpiperidine, >=95%
    • DB-210739
    • LS-1005
    • MFCD20668171
    • MDL: MFCD20668171
    • Inchi: 1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m0/s1
    • InChI Key: ITXCORRITGNIHP-LBPRGKRZSA-N
    • SMILES: N1CCCC[C@H]1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 175.136099547g/mol
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Melting Point: 46.2 °C

(2S)-2-benzylpiperidine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:2-8°C

(2S)-2-benzylpiperidine Pricemore >>

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Additional information on (2S)-2-benzylpiperidine

Piperidine, 2-(phenylmethyl)-, (2S)-: A Comprehensive Overview in Modern Chemical Biology

Piperidine, 2-(phenylmethyl)-, (2S)-, with the CAS number 99112-94-4, is a significant compound in the realm of chemical biology and pharmaceutical research. This enantiomerically pure amine derivative has garnered considerable attention due to its unique structural and functional properties, making it a valuable scaffold in the development of novel bioactive molecules.

The molecular structure of Piperidine, 2-(phenylmethyl)-, (2S)- features a piperidine ring substituted with a benzyl group at the 2-position and a specific stereochemical configuration at the 2S position. This configuration is crucial for its biological activity, as enantiomeric purity plays a pivotal role in determining the efficacy and selectivity of pharmacological agents. The presence of the benzyl group enhances the compound's solubility and interaction with biological targets, making it an attractive candidate for further derivatization and optimization.

In recent years, there has been a surge in research focused on developing new therapeutic agents that leverage the unique properties of Piperidine, 2-(phenylmethyl)-, (2S)-. One particularly promising area is its application in the design of kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.

Recent studies have highlighted the potential of Piperidine, 2-(phenylmethyl)-, (2S)- as a lead compound for kinase inhibitors. For instance, researchers have demonstrated that derivatives of this compound can selectively inhibit certain kinases while minimizing off-target effects. This selectivity is achieved by fine-tuning the substituents on the piperidine ring, which can alter the binding affinity and specificity of the compound to its target enzyme. Such findings underscore the importance of structural diversity in drug discovery and development.

Another emerging application of Piperidine, 2-(phenylmethyl)-, (2S)- is in the field of neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by the aggregation of misfolded proteins in the brain. Researchers have hypothesized that compounds like Piperidine, 2-(phenylmethyl)-, (2S)- can interfere with these aggregation processes by acting as chaperones or by inhibiting key enzymes involved in protein folding. Preliminary studies have shown encouraging results in animal models, suggesting that this compound may have therapeutic potential for these debilitating conditions.

The synthesis of Piperidine, 2-(phenylmethyl)-, (2S)- is another area of active research. Given its importance in drug development, efficient synthetic routes are essential for large-scale production. Researchers have explored various synthetic strategies, including asymmetric hydrogenation and chiral resolution techniques, to achieve high enantiomeric purity. These methods not only ensure the quality of the final product but also make the synthesis more economically viable for industrial applications.

The impact of Piperidine, 2-(phenylmethyl)-, (2S)- extends beyond academic research; it has significant implications for drug development pipelines. Pharmaceutical companies are increasingly interested in leveraging this compound as a building block for novel therapeutics. Its unique structural features make it a versatile scaffold that can be modified to target a wide range of biological processes. As such, it represents a valuable asset in the quest to develop new medicines that address unmet medical needs.

In conclusion, Piperidine, 2-(phenylmethyl)-, (2S)-, CAS number 99112-94-4, is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its structural and functional properties make it an ideal candidate for developing novel bioactive molecules, particularly in the areas of kinase inhibition and neurodegenerative disease treatment. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a key player in modern drug discovery and development.

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